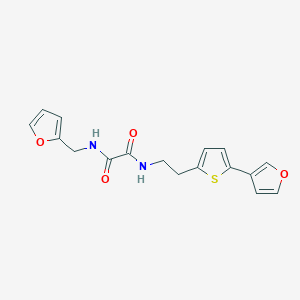

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group at the N1 position and a 2-(5-(furan-3-yl)thiophen-2-yl)ethyl group at the N2 position. The compound’s structure integrates furan and thiophene rings, which are known for their electronic and steric properties, making it a candidate for applications in medicinal chemistry or flavor science.

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-16(17(21)19-10-13-2-1-8-23-13)18-7-5-14-3-4-15(24-14)12-6-9-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKNGWFYKSYTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable amine under reductive amination conditions.

Synthesis of the 2-(5-(furan-3-yl)thiophen-2-yl)ethyl Intermediate: This intermediate can be synthesized through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a furan-3-boronic acid and a thiophene-2-yl halide.

Oxalamide Formation: The final step involves the condensation of the two intermediates with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

Oxidation: Formation of furan and thiophene oxides.

Reduction: Conversion to corresponding amines.

Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

This compound’s heterocyclic rings are often found in bioactive molecules. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

Due to its structural similarity to known pharmacophores, this compound might be explored as a lead compound in drug discovery, particularly targeting enzymes or receptors involved in disease pathways.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for polymers with specific electronic properties.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the oxalamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table compares N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide with key analogs from the literature:

Structural and Functional Insights

- Heterocyclic Influence : The target compound’s furan and thiophene substituents contrast with S336’s pyridyl and dimethoxybenzyl groups. Furan and thiophene rings may enhance π-π stacking interactions but reduce solubility compared to S336’s polar methoxy groups .

- Metabolic Stability : Oxalamide derivatives like S336 and the target compound resist amide hydrolysis in hepatocyte assays, suggesting a shared metabolic stability .

- Synthetic Accessibility : Analogous oxalamides (e.g., , compounds 13–15) are synthesized via carbodiimide-mediated coupling, with yields (36–53%) dependent on steric hindrance from substituents .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its dual furan and thiophene structural motifs linked through an oxalamide group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

- Furan Rings : Two furan rings contribute to its aromatic properties.

- Oxalamide Linkage : This functional group is known for its role in biological activity.

- Thiophene Substituent : Enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing furan and thiophene rings have shown effectiveness against various pathogens.

- Anticancer Properties : Structural analogs have been studied for their potential to inhibit cancer cell proliferation.

The proposed mechanisms through which N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide may exert its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes, disrupting their function.

- Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| F8–B6 | SARS-CoV-2 Mpro Inhibition | 1.57 | |

| F8–B22 | SARS-CoV-2 Mpro Inhibition | 1.55 | |

| N1-(furan...oxalamide | Antimicrobial Activity | TBD |

Case Studies

- SARS-CoV-2 Main Protease Inhibition : A study identified analogs that inhibited the main protease of SARS-CoV-2, suggesting that compounds with similar structural features could also exhibit antiviral properties. The IC50 values for the most effective compounds were reported as low as 1.55 µM, indicating potent activity against viral targets .

- Antimicrobial Effects : Another investigation into related oxalamide derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.